molecular formula C12H15N5O B2634629 5-(4-Methoxybenzyl)-2,4,6-pyrimidinetriamine CAS No. 338965-05-2

5-(4-Methoxybenzyl)-2,4,6-pyrimidinetriamine

Cat. No. B2634629
CAS RN: 338965-05-2
M. Wt: 245.286
InChI Key: URPSMUQVJJOSII-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative with a methoxybenzyl group attached. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The 4-methoxybenzyl group is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols .


Synthesis Analysis

While specific synthesis methods for “5-(4-Methoxybenzyl)-2,4,6-pyrimidinetriamine” were not found, 4-Methoxybenzyl alcohol, a related compound, is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . It can be generated using the Williamson Ether Synthesis .

Scientific Research Applications

Antitumor and Antimicrobial Applications:

  • The compound 5-(4-Methoxybenzyl)-2,4,6-pyrimidinetriamine and its derivatives have been explored for their potential in antitumor and antimicrobial applications. One study synthesized new 5-(4-alkoxybenzyl)pyrimidines to evaluate their antitumor properties (Grigoryan et al., 2008). Another research synthesized novel barbituric acid and thiohydantoin derivatives of imidazo [2, 1-b][1,3,4] thiadiazoles from 5-formyl derivatives of 2-(4-methoxybenzyl)-6-arylimidazo[2,l-b][l,3,4]thiadiazole, showing promising antibacterial and antifungal activities (Badige et al., 2009).

Synthesis and Characterization:

  • Various studies have been dedicated to the synthesis and characterization of 5-(4-Methoxybenzyl)-2,4,6-pyrimidinetriamine derivatives, revealing their potential in different scientific applications. For instance, research on the synthesis of novel pyrimidine and fused pyrimidine derivatives, like 4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile, provided insights into their structural properties and potential applications, though they did not possess antiviral activity against avian influenza (H5N1) virus (Mahmoud et al., 2011).

properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]pyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-18-8-4-2-7(3-5-8)6-9-10(13)16-12(15)17-11(9)14/h2-5H,6H2,1H3,(H6,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPSMUQVJJOSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Methoxyphenyl)methyl]pyrimidine-2,4,6-triamine

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